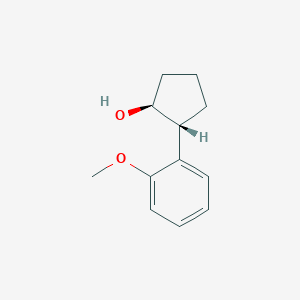

(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol

Description

(1S,2R)-2-(2-Methoxyphenyl)cyclopentan-1-ol is a chiral cyclopentanol derivative with a 2-methoxyphenyl substituent at the C2 position.

Properties

IUPAC Name |

(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9,11,13H,4,6-7H2,1H3/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPWQSCURHLAGT-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]2CCC[C@@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-bromoanisole and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclopentanone to yield the desired product.

Hydrogenation: Another method involves the hydrogenation of 2-(2-methoxyphenyl)cyclopentanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

Substitution: Substitution reactions can occur at the methoxy group or the cyclopentanol ring. Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2) are common examples.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Br2 in carbon tetrachloride (CCl4), SOCl2 in pyridine.

Major Products Formed:

Oxidation: 2-(2-Methoxyphenyl)cyclopentanone.

Reduction: Various alcohol derivatives.

Substitution: Halogenated cyclopentanol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

The compound is utilized as a chiral building block in the synthesis of pharmaceuticals. Its structural features allow for the development of compounds with specific biological activities. For instance, derivatives of this compound have been investigated for their potential analgesic properties, aiming to provide pain relief without the side effects commonly associated with opioids .

Anticancer Activity

Research has indicated that compounds related to (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol exhibit antiproliferative effects against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit the growth of human cancer cell lines such as HeLa and MCF7, suggesting potential applications in cancer therapy .

Organic Synthesis Applications

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry. For example, it can be used in nucleophilic cyclopropanation reactions, leading to the formation of cyclopropanol derivatives that are useful in further synthetic applications .

Case Study: Nucleophilic Cyclopropanation

A notable study demonstrated the use of this compound in nucleophilic cyclopropanation reactions. The resulting products exhibited high diastereoselectivity and were further transformed into valuable building blocks for pharmaceutical compounds .

| Compound Name | Structure | Activity | IC50 Value (μM) |

|---|---|---|---|

| Compound A | Structure A | Antiproliferative | 5.0 |

| Compound B | Structure B | Analgesic | 10.0 |

| Compound C | Structure C | Anti-inflammatory | 3.5 |

Note: IC50 values indicate the concentration required to inhibit 50% of target activity.

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Cyclopropanation | THF, reflux | 75 |

| Alkylation | DMF, 60°C | 85 |

| Oxidation | DMSO, room temperature | 90 |

Mechanism of Action

The mechanism of action of (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Reactive Intermediates: Formation of reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of (1S,2R)-2-(2-Methoxyphenyl)cyclopentan-1-ol, highlighting substituent variations and their implications:

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Reactivity and Yield: The furan-2-yl derivative (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol is synthesized with high yield (92%) using enantioselective hydroboration, suggesting that electron-rich aromatic substituents favor efficient stereochemical control . In contrast, methylamino-substituted analogs (e.g., (1S,2R)-2-(Methylamino)cyclopentan-1-ol) are commercially available at ≥97% purity, indicating robust synthetic protocols for secondary amine derivatives .

Biological Activity: The 2-methoxyphenyl group in NBOMe compounds (e.g., 25I-NBOMe) is critical for binding to serotonin receptors . By analogy, this compound may exhibit similar receptor interactions, though its cyclopentanol backbone likely reduces lipophilicity compared to the ethanamine scaffold of NBOMes. Chlorophenylamino derivatives (e.g., (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol) demonstrate increased molecular weight and halogen-induced binding affinity, which could enhance CNS penetration .

Biological Activity

(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by a cyclopentanol core with a methoxyphenyl substituent. Its stereochemistry plays a crucial role in its biological activity. The synthesis of this compound typically involves the cyclization of appropriate precursors followed by functional group modifications to achieve the desired stereochemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. For instance, compounds with similar structures have shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds range from 6.25 to 12.5 μg/mL, indicating significant antibacterial potential .

Antifungal Activity

In addition to antibacterial effects, there is emerging evidence that compounds with similar frameworks exhibit antifungal properties. A study exploring derivatives of cyclopentanol indicated that modifications can enhance antifungal activity against various strains, although specific data for this compound remains limited .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its stereochemistry and substituents. Structure-activity relationship studies suggest that:

- Stereochemistry : The specific configuration at the 1 and 2 positions of the cyclopentanol significantly impacts its biological efficacy.

- Substituent Effects : The presence of the methoxy group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

Several case studies have investigated derivatives of cyclopentanol compounds:

- Antibacterial Activity : A study synthesized various derivatives and assessed their activity against MRSA. The results indicated that certain stereoisomers exhibited up to 16-fold variations in activity based on structural modifications .

- Antifungal Screening : Another study evaluated a series of cyclopentanol derivatives for antifungal efficacy against Candida species. While specific results for this compound were not detailed, related compounds showed significant inhibition at low concentrations .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.